molecular formula C20H16ClFN6OS B2814832 N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-74-3

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2814832
CAS No.: 863457-74-3
M. Wt: 442.9
InChI Key: INXFYNVBOQEARU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, also known by its CAS number 1227163-40-0, is a potent and selective ATP-competitive inhibitor targeting key tyrosine kinases, most notably Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of hematological malignancies and myeloproliferative disorders. The compound exerts its effects by inhibiting the JAK-STAT signaling pathway, which is crucial for cell proliferation, survival, and differentiation; dysregulation of this pathway, often through JAK2 mutations like JAK2 V617F, is a hallmark of several cancers. Concurrently, its potent inhibition of FLT3, including internal tandem duplication (ITD) mutants, makes it a valuable tool for studying acute myeloid leukemia (AML), where FLT3-ITD is a common driver mutation. Researchers utilize this compound in vitro and in vivo to elucidate the pathogenesis of these diseases, explore mechanisms of drug resistance, and evaluate the efficacy of dual JAK2/FLT3 inhibition as a potential therapeutic strategy. This small molecule is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6OS/c1-12-2-7-15(8-16(12)21)25-17(29)10-30-20-18-19(23-11-24-20)28(27-26-18)9-13-3-5-14(22)6-4-13/h2-8,11H,9-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXFYNVBOQEARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazolopyrimidine intermediate.

    Attachment of the chloromethylphenyl group: This step involves the reaction of the intermediate with a chloromethylphenyl derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and signal transduction.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

The triazolopyrimidine scaffold distinguishes this compound from analogues with alternative heterocyclic cores. For example:

  • Imidazo[4,5-b]pyridine derivatives (e.g., Example 275 in ) lack the triazole ring but retain pyrimidine-like features.
  • Thiazolo[4,5-d]pyrimidines () replace the triazole with a thiazole ring, increasing sulfur content but reducing nitrogen-mediated interactions .
Table 1: Core Heterocycle Comparison
Compound Class Core Structure Key Interactions
Triazolopyrimidine (Target) 1,2,3-Triazole + Pyrimidine N-mediated H-bonding
Imidazo[4,5-b]pyridine Imidazole + Pyrimidine Limited π-stacking
Thiazolo[4,5-d]pyrimidine Thiazole + Pyrimidine S-mediated hydrophobicity

Substituent Effects

Benzyl/Phenyl Modifications
  • N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (): Substituents: 4-fluorobenzyl (triazole) vs. 4-methylphenyl (acetamide).
  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    • Substituents: Pyridinyl and ethyl groups on the triazole.
    • Impact: Pyridinyl introduces basicity, which may improve solubility but reduce membrane permeability relative to the target’s halogenated aryl groups .
Table 2: Substituent-Driven Properties
Compound (Reference) Key Substituents LogP (Predicted) Solubility (µM)
Target Compound 3-Chloro-4-methylphenyl, 4-F-Bz 3.8 12.5
Analogue 4-Methylphenyl, 4-F-Bz 3.2 18.7
Analogue 4-Ethyl, Pyridinyl 2.5 45.2

Research Findings and Implications

  • Binding Affinity : The 3-chloro-4-methylphenyl group in the target compound may enhance hydrophobic interactions with protein pockets compared to the 4-methylphenyl in ’s analogue .
  • Selectivity : The triazolopyrimidine core shows higher selectivity for kinase targets compared to thiazolo[4,5-d]pyrimidines, which exhibit broader off-target effects .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anti-cancer properties, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C20_{20}H16_{16}ClFN6_6OS
  • Molecular Weight : 442.9 g/mol
  • CAS Number : 863457-74-3

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.

1. Anti-Cancer Activity

Research indicates that this compound exhibits notable anti-cancer properties:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay results showed a significant reduction in cell viability at concentrations ranging from 1 to 4 μM .
  • Mechanism of Action : The compound appears to induce apoptosis and disrupt the cell cycle in cancer cells. Flow cytometry analyses revealed an increase in apoptotic cells and alterations in the cell cycle distribution following treatment with the compound .

2. Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects:

  • Cytokine Modulation : The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in RAW264.7 mouse monocyte macrophages treated with the compound. This was assessed using enzyme-linked immunosorbent assay (ELISA), indicating a potential for therapeutic applications in inflammatory diseases .

Case Study 1: In Vitro Evaluation

In a study assessing the biological activity of various triazole derivatives, this compound was evaluated for its effects on cancer cell lines:

Cell LineConcentration (μM)Viability Reduction (%)
A431130
A431250
A549125
A549460

The results indicated that higher concentrations led to increased cytotoxicity against both cell lines.

Case Study 2: In Vivo Studies

While in vitro results are promising, further exploration into in vivo efficacy is necessary. Preliminary animal studies suggest that the compound may reduce tumor growth in xenograft models; however, detailed pharmacokinetic and toxicity profiles are still required to confirm these findings.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cell proliferation and inflammation through hydrogen bonding and hydrophobic interactions.
  • Signal Pathway Modulation : It likely modulates key signaling pathways associated with cancer progression and inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the triazolopyrimidine core via cyclization of substituted pyrimidines with azides.

Introduction of the 4-fluorobenzyl group at the triazole nitrogen via alkylation.

Thioether linkage formation between the pyrimidine sulfur and the acetamide moiety.
Critical parameters include temperature control (60–100°C), solvent choice (e.g., DMF or DCM), and catalysts like triethylamine for efficient coupling .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound validated after synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzyl, δ 2.3 ppm for methylphenyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 428.9 for C19_{19}H14_{14}ClFN6_6OS) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What preliminary biological activities have been reported for this compound?

  • Screening Data :

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays .
  • Anticancer Potential : IC50_{50} of 10–50 µM in MTT assays against HeLa and MCF-7 cell lines .
  • Target Hypothesis : Likely inhibition of kinase or protease enzymes due to triazolopyrimidine's affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Strategies :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates and adjust reaction times (e.g., reducing azide cyclization from 12h to 8h to prevent over-oxidation) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce byproduct formation during thioether coupling .
  • Catalyst Screening : Test Pd/C or CuI for selective alkylation, improving yields from 60% to 85% .

Q. How to resolve contradictions in bioactivity data across different studies (e.g., varying IC50_{50} values)?

  • Troubleshooting Steps :

Assay Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and controls (e.g., doxorubicin as a reference) .

Compound Integrity : Re-analyze batches via LC-MS to rule out degradation (e.g., hydrolysis of the thioether bond under acidic conditions) .

Target Validation : Use siRNA knockdowns or enzymatic assays (e.g., kinase inhibition) to confirm mechanism .

Q. What advanced techniques are used to study target-binding interactions?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified enzymes (e.g., EGFR kinase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve co-crystal structures with targets to identify critical hydrogen bonds (e.g., triazole-F with Arg45 in kinase active sites) .

Q. How does substituent variation (e.g., chloro vs. fluoro groups) impact bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorine Substitution : Enhances metabolic stability and membrane permeability (logP reduction from 3.2 to 2.8) .
  • Chlorine Position : 3-Chloro-4-methylphenyl improves cytotoxicity (IC50_{50} 12 µM) vs. 4-chlorophenyl (IC50_{50} 25 µM) due to steric effects .

Q. What strategies are recommended for stability testing under physiological conditions?

  • Degradation Studies :

  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) for 24h; analyze via HPLC for decomposition (e.g., thioether cleavage at pH < 3) .
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess purity changes (<5% degradation at 4°C) .

Q. How can metabolic pathways be predicted or validated for this compound?

  • In Vitro Models :

  • Liver Microsomes : Incubate with human microsomes + NADPH; identify metabolites via LC-MS/MS (e.g., hydroxylation at the methylphenyl group) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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